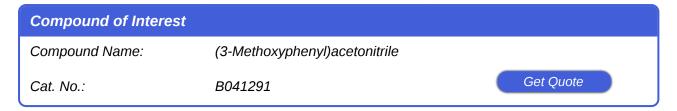




Application Notes and Protocols for the Characterization of (3-Methoxyphenyl)acetonitrile

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(3-Methoxyphenyl)acetonitrile**, also known as 3-methoxybenzyl cyanide, is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, including antispasmodic agents and isoflavones with potential anticancer properties.[1][2][3] Accurate characterization of this compound is crucial for ensuring its purity, identity, and quality in research and drug development settings. These application notes provide detailed protocols for the analytical characterization of **(3-Methoxyphenyl)acetonitrile** using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-Methoxyphenyl)acetonitrile** is presented in Table 1. This data is essential for its proper handling, storage, and for the development of analytical methods.

Table 1: Physicochemical Properties of (3-Methoxyphenyl)acetonitrile



Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1][3]
Molecular Weight	147.17 g/mol	[1][4]
Appearance	Clear colorless to slightly yellow liquid	[1][2]
Melting Point	8 °C	[1]
Boiling Point	164-165 °C at 20 mmHg	[2]
Density	1.054 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.5402	[1][2]
Solubility	Soluble in Chloroform, Methanol; Insoluble in water	[1]
Storage Temperature	2-8°C	[1]

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of (3-Methoxyphenyl)acetonitrile and for separating it from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis and purity determination of (3-Methoxyphenyl)acetonitrile.

Experimental Protocol:

- Instrumentation: HPLC system equipped with a UV detector.
- Column: Newcrom R1 reverse-phase column.[5]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass
 Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[5]



• Flow Rate: 1.0 mL/min.

• Column Temperature: 30 °C.

· Detection Wavelength: 225 nm.

Injection Volume: 10 μL.

Sample Preparation: Accurately weigh approximately 10 mg of (3-Methoxyphenyl)acetonitrile and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
 [6]

Table 2: HPLC Method Parameters

Parameter	Condition
Column	Newcrom R1
Mobile Phase	Acetonitrile, Water, Phosphoric Acid
Flow Rate	1.0 mL/min
Temperature	30 °C
Detection	UV at 225 nm
Injection Volume	10 μL

Gas Chromatography (GC)

GC is a powerful technique for analyzing the volatile compound **(3-Methoxyphenyl)acetonitrile**, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Experimental Protocol 1:

 Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).



- Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 μm film thickness).[7]
- Carrier Gas: Helium.[7]
- Injector: Split/splitless injector.
- Oven Temperature Program: Start at 60°C (hold for 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold for 15 min).[7]
- Sample Preparation: Dissolve the sample in a suitable volatile solvent like acetone or ethyl acetate.

Experimental Protocol 2:

- Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 μm film thickness).[7]
- Carrier Gas: Helium.[7]
- Oven Temperature Program: Ramp at 3 K/min from 60°C to 240°C.[7]

Table 3: GC Kovats Retention Indices

Column Type	Active Phase	Kovats Retention Index (I)	Reference
Capillary	HP-5MS	1379.4	[7]
Capillary	DB-5	1372	[7]

Table 4: GC-MS Data

Library	m/z Top Peak	m/z 2nd Highest	m/z 3rd Highest
Main library	147	77	132
Replicate library	147	77	116

Data obtained from the NIST Mass Spectrometry Data Center.[4]



Spectroscopic Methods

Spectroscopic methods are employed for the structural elucidation and confirmation of the identity of (3-Methoxyphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (1H and 13C NMR):

- Instrumentation: 400 MHz NMR spectrometer.[8]
- Solvent: Deuterated chloroform (CDCl₃).[8]
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3.
- ¹H NMR Acquisition: Standard proton experiment.
- 13C NMR Acquisition: Standard carbon experiment (e.g., PENDANT).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Instrumentation: FTIR spectrometer.
- Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or as a liquid film between salt plates (e.g., NaCl or KBr).
- Data Acquisition: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Expected Characteristic IR Absorptions:

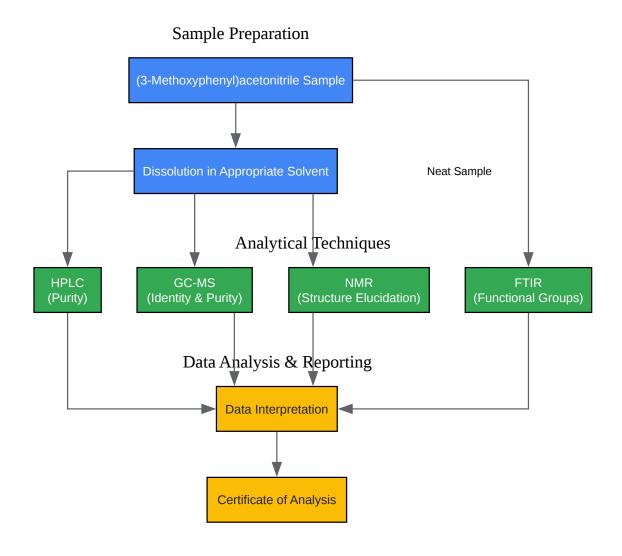


Functional Group	Wavenumber (cm⁻¹)
C≡N (Nitrile)	~2250
C-O (Aromatic ether)	~1250 and ~1040
C-H (Aromatic)	~3100-3000
C-H (Aliphatic)	~3000-2850
C=C (Aromatic)	~1600 and ~1480

Visualized Workflows

Analytical Workflow for (3-Methoxyphenyl)acetonitrile Characterization



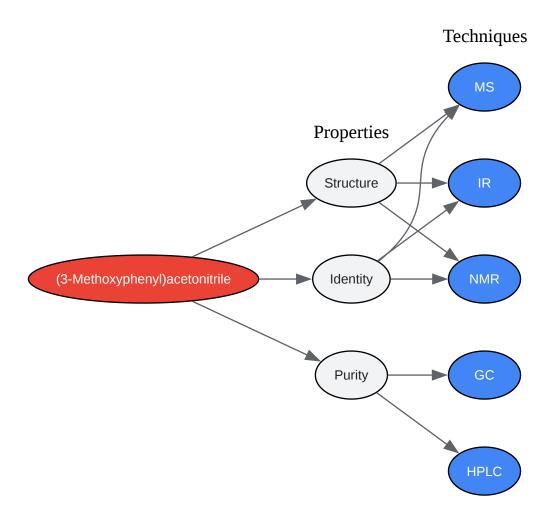


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Caption: General analytical workflow for the characterization of (3-Methoxyphenyl)acetonitrile.

Logical Relationship of Analytical Data





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Caption: Relationship between analytical techniques and the properties they determine.

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